molecular formula C11H16O4 B14908741 4-(Propan-2-yl)cyclohex-4-ene-1,2-dicarboxylic acid

4-(Propan-2-yl)cyclohex-4-ene-1,2-dicarboxylic acid

Cat. No.: B14908741
M. Wt: 212.24 g/mol
InChI Key: OAKIBDGEEQFWHU-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)cyclohex-4-ene-1,2-dicarboxylic acid is an organic compound with the molecular formula C12H18O4 It is a derivative of cyclohexene, featuring a propan-2-yl group and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Propan-2-yl)cyclohex-4-ene-1,2-dicarboxylic acid involves the Diels-Alder reaction. This reaction combines 1,3-butadiene with maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which is then hydrolyzed to produce the desired compound . The reaction typically requires heating to reflux for about 30 minutes, followed by crystallization and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)cyclohex-4-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxygen, hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine, sulfuric acid.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(Propan-2-yl)cyclohex-4-ene-1,2-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)cyclohex-4-ene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and stability. The compound’s structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Propan-2-yl)cyclohex-4-ene-1,2-dicarboxylic acid is unique due to its combination of a cyclohexene ring, a propan-2-yl group, and two carboxylic acid groups. This structure provides a balance of reactivity and stability, making it suitable for various applications in synthesis and materials science.

Properties

IUPAC Name

4-propan-2-ylcyclohex-4-ene-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-6(2)7-3-4-8(10(12)13)9(5-7)11(14)15/h3,6,8-9H,4-5H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKIBDGEEQFWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CCC(C(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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